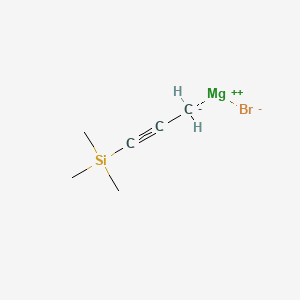

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is a useful research chemical . It is used in a variety of research applications .

Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is C6H11BrMgSi . The molecular weight is 215.46 .Physical And Chemical Properties Analysis

The physical form of 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF is a solution . It should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of α-Methylenebutyrolactone : MatsudaIsamu (1978) described a method for synthesizing α-methylenebutyrolactone using homoallyl alcohols, where 3-Trimethylsily-3-buten-1-ols prepared by the ring opening of epoxides with α-trimethylsilvinylmagnesium bromide play a critical role in the process (MatsudaIsamu, 1978).

Generation of Magnesium Homoenolate Equivalents : In the synthesis of 1,6-diketone derivatives, Jun Enda et al. (1984) used treatment of acyltrimethylsilanes with vinylmagnesium bromide, highlighting the utility of 3-(trimethyl-siloxy)allylmagnesiums in organic synthesis (Jun Enda, Tomohiro Matsutani, Isao Kuwajima, 1984).

Hydromagnesiation to Form 3-Furanyltrimethylsilanes : Fumie Sato and Harutaka Katsuno (1983) demonstrated the hydromagnesiation of 3-trimethylsilylprop-2-yn-1-ols with isobutylmagnesium bromide, leading to the formation of 3-furanyltrimethylsilanes (Fumie Sato, Harutaka Katsuno, 1983).

Facile Synthesis of 1-Methyl-1H-benzo[b]azepines : M. Morita, Y. Hari, and T. Aoyama (2010) explored the reaction of diazo(trimethylsilyl)methylmagnesium bromide with 1-methylquinolinium iodides to produce 1-methyl-3-(trimethylsilyl)-1H-benzo[b]azepines (M. Morita, Y. Hari, T. Aoyama, 2010).

Synthesis of Vinylsilanes from Alkynylsilanes : F. Sato et al. (1983) showed the hydromagnesiation of 1-trimethylsilyl-1-alkynes with isobutylmagnesium bromide, which is a crucial step in synthesizing vinylsilanes (F. Sato, Hiroshi Watanabe, Y. Tanaka, T. Yamaji, Masao Satō, 1983).

Synthesis of 2-Diazo-2-(Trimethylsilyl)ethanols and Pyrazoles : Y. Hari et al. (2007) described the use of diazo(trimethylsilyl)methylmagnesium bromide with aldehydes or ketones to create 2-diazo-2-(trimethylsilyl)ethanols, which are then applied in the synthesis of di- and trisubstituted pyrazoles (Y. Hari, Susumu Tsuchida, Ryosuke Sone, T. Aoyama, 2007).

Safety And Hazards

The safety information for 3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF includes several hazard statements: H225, H302, H314, H319, H335, H351 . Precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Propriétés

IUPAC Name |

magnesium;trimethyl(prop-1-ynyl)silane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJHTKOUOXRPKQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMgSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)

![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)

![N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2938859.png)

![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)